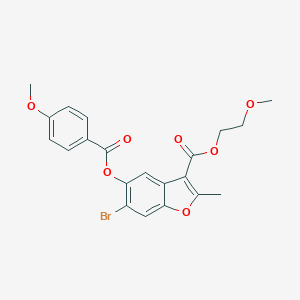

![molecular formula C23H17ClN2O2 B383669 3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 890012-29-0](/img/structure/B383669.png)

3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

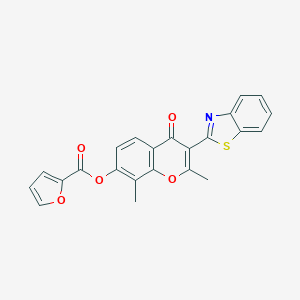

The compound “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C23H17ClN2O2 . It is stored at a temperature of 28 C .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde”, often involves the use of Vilsmeier Haack complex . For instance, 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes were cleanly oxidized by potassium permanganate in water-pyridine medium to afford the corresponding acids in high yield .Molecular Structure Analysis

The molecular structure of “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” can be represented by the linear formula C23H17ClN2O2 . The compound has a molecular weight of 460.9 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde” include a molecular weight of 460.9 g/mol . The compound is stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds with the pyrazole moiety have been shown to exhibit significant antimicrobial properties. The presence of the 2-chlorobenzyl and phenyl groups may enhance these properties, potentially making this compound a candidate for developing new antimicrobial agents . Research indicates that similar structures have demonstrated growth inhibitory activity against various bacterial strains, suggesting that this compound could be explored for its efficacy against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Antioxidants play a crucial role in protecting cells from oxidative stress. The structural features of this compound, particularly the pyrazole core, may contribute to its antioxidant capabilities. Studies on related compounds have revealed remarkable activity in DPPH free radical-scavenging assays, which could imply that this compound may serve as a potent antioxidant in biological systems .

Antimalarial Evaluation

Pyrazole derivatives have been evaluated for their antimalarial activity. Given the structural similarity, this compound could be investigated for its potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria. Molecular docking studies could provide insights into the interactions with the biological targets involved in malaria pathogenesis .

Antileishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites, and there is a continuous search for effective treatments. The compound could be assessed for its antileishmanial activity, as related pyrazole derivatives have shown promising results in vitro against the promastigote form of Leishmania parasites .

Anticancer Potential

The pyrazole ring is a common feature in many anticancer drugs. This compound’s unique substituents may interact with various cancer cell lines, potentially inhibiting growth or inducing apoptosis. Research on similar compounds has indicated that they can be effective against certain types of cancer cells, suggesting a possible application in cancer therapy .

Antiviral Activity

During the COVID-19 pandemic, the antiviral properties of pyrazole derivatives gained attention. This compound could be explored for its antiviral activity, particularly against SARS-CoV-2, by conducting molecular docking studies to assess its binding affinities with viral proteins .

Enzyme Inhibition

Enzymes are biological catalysts that can be targeted by specific inhibitors to treat various diseases. The compound’s structure may allow it to bind to enzyme active sites, inhibiting their function. This could be particularly useful in designing drugs for conditions where enzyme activity needs to be regulated or reduced .

Drug Development and Synthesis

Lastly, this compound could serve as a key intermediate in the synthesis of more complex molecules with diverse biological activities. Its reactive aldehyde group makes it a versatile precursor for various chemical reactions, potentially leading to the development of new pharmacologically active drugs .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

The molecular weight and structure of the compound suggest that it may have reasonable bioavailability .

Result of Action

Similar compounds have been known to induce a range of effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O2/c24-22-9-5-4-6-18(22)16-28-21-12-10-17(11-13-21)23-19(15-27)14-26(25-23)20-7-2-1-3-8-20/h1-15H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACVLMEAFDITPJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(allyloxy)-3-methylbenzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(2-morpholin-4-ylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B383586.png)

![Ethyl 7-[(2,6-dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383588.png)

![7-[(2,4-Dichlorophenyl)methoxy]-3-(4-methoxyphenyl)-2-methylchromen-4-one](/img/structure/B383589.png)

![7-[(2,4-dichlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4H-chromen-4-one](/img/structure/B383594.png)

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-[(2-fluorobenzyl)oxy]-2-methyl-6-propyl-4H-chromen-4-one](/img/structure/B383596.png)

![Ethyl 7-[(2-fluorophenyl)methoxy]-3-(4-methoxyphenyl)-4-oxochromene-2-carboxylate](/img/structure/B383597.png)

![ethyl 3-(3,4-dimethoxyphenyl)-7-{[4-(methoxycarbonyl)benzyl]oxy}-4-oxo-4H-chromene-2-carboxylate](/img/structure/B383602.png)

![Ethyl 5-[(4-bromobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B383604.png)

![Ethyl 5-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B383609.png)